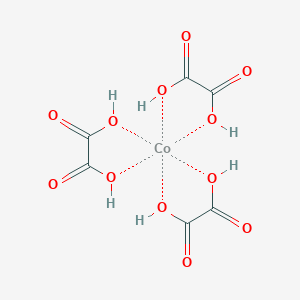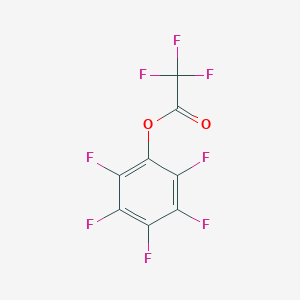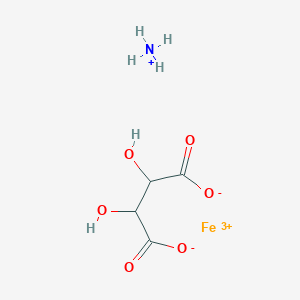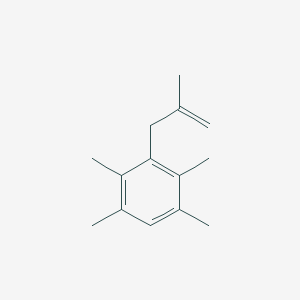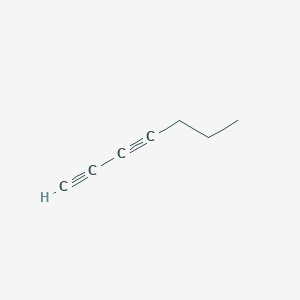
Heptadiyne
Übersicht
Beschreibung
Heptadiyne, specifically 1,6-Heptadiyne, is a compound with the linear formula HC≡C(CH2)3C≡CH . It has a molecular weight of 92.14 .
Synthesis Analysis
Azobenzene (AB) units were successfully introduced into poly(1,6-heptadiyne)s to ensure smooth synthesis of double- and single-stranded poly(1,6-heptadiyne)s (P1 and P2) and simultaneously realize the self-assembly by Grubbs-III catalyst-mediated metathesis cyclopolymerization (CP) of AB-functionalized bis(1,6-heptadiyne) and 1,6-heptadiyne monomers . Another study reported the metathesis cyclopolymerization (MCP) of 1,7-dihalogen-1,6-heptadiyne derivatives using a MoCl5/(n-Bu)4Sn complex catalyst system .Molecular Structure Analysis
The molecular structure of Heptadiyne includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 18 bonds. There are 6 non-H bonds, 2 multiple bonds, 3 rotatable bonds, and 2 double bonds .Physical And Chemical Properties Analysis
Heptadiyne is a liquid with a light yellow appearance . It has a molecular weight of 92.14 . The boiling point is between 384.65 and 385.20 K . The flash point is 9 °C / 48.2 °F .Wissenschaftliche Forschungsanwendungen
Electronic Properties and Conductivity : Poly(1,6-heptadiynes) have been shown to exhibit significant conductivity, with applications in electronic materials. For instance, one study demonstrated that poly(1,6-heptadiynes) fibrous non-woven mats have potential for electronic application design due to their conductivity and permittivity characteristics (Magisetty et al., 2019).
Catalysis in Polymerization : Heptadiynes like 1,6-heptadiyne have been used in studies focusing on cyclopolymerization processes, revealing insights into regioselectivity and the role of anionic ligands in catalysis (Naumov & Buchmeiser, 2012).
Polymer Synthesis and Characterization : The polymerization of 1,6-heptadiyne and its characterization through various methods like ultraviolet-visible spectroscopy, conductivity measurements, and cyclic voltammetry are significant for understanding its electroactivity and potential applications (Sivakumar, Gopalan, & Vasudevan, 1999).
Development of Conductive Polymers : Research on poly(1,6-heptadiyne) has led to the development of free-standing polymer films with high electrical conductivity, suggesting applications in conductive materials (Gibson et al., 1983).
Functional Materials Development : Poly(1,6-heptadiyne)-based materials have been explored for applications in areas like liquid crystalline, nonlinear optical, photoconductive, and photorefractive technologies (Gal, Jin, & Choi, 2004).
Oxidative Stability and Conductivity : Studies on the oxidative stability of poly(1,6-heptadiyne) and its conductivity characteristics are crucial for its potential use in various applications (Pochan, Pochan, & Gibson, 1981).
Safety And Hazards
Heptadiyne is considered hazardous. It is a highly flammable liquid and vapor . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces. It should be stored in a well-ventilated place and kept cool . In case of contact with skin or eyes, it should be rinsed immediately with plenty of water .
Zukünftige Richtungen
The future directions of Heptadiyne research could involve the fabrication of polymeric nanoscale morphologies by polymerization-induced self-assembly (PISA) method . This method predominantly uses radical polymerization processes, such as reversible addition-fragmentation termination (RAFT) polymerization . Metathesis of cyclopolymerization (CP) of terminal 1,6-heptadiynes is one of the most efficient and powerful tools for the synthesis of conjugated polyacetylene .
Eigenschaften
IUPAC Name |
hepta-1,3-diyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-3-5-7-6-4-2/h1H,4,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPXILQIPWCHSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465319 | |
| Record name | Heptadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptadiyne | |
CAS RN |
10313-06-1 | |
| Record name | Heptadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



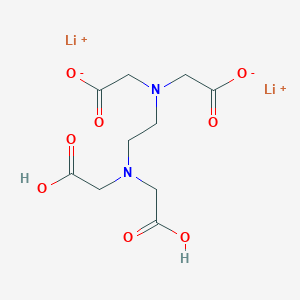
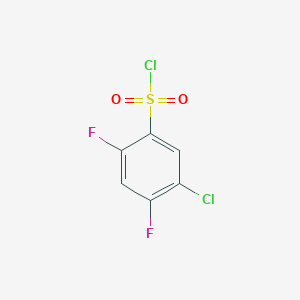
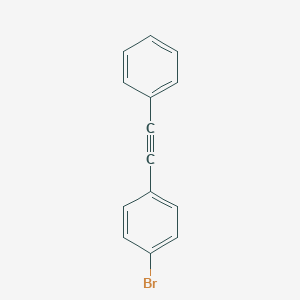
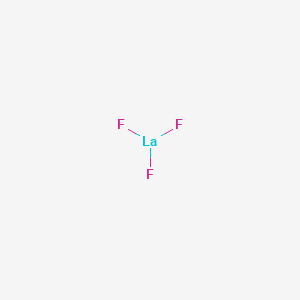
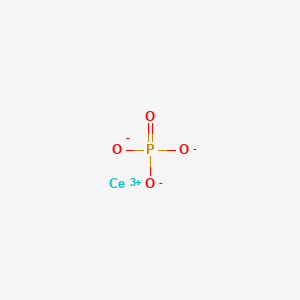
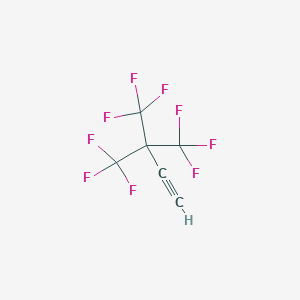
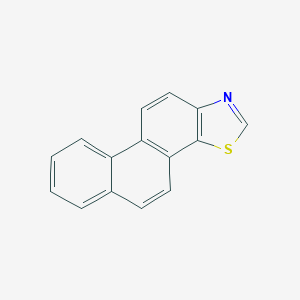

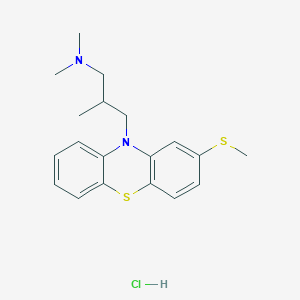
![[Diphenyl(propoxy)methyl]benzene](/img/structure/B89168.png)
